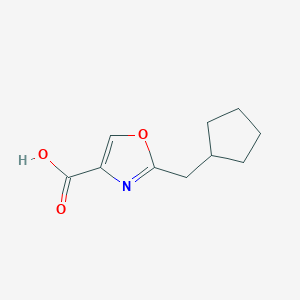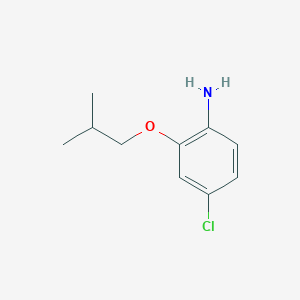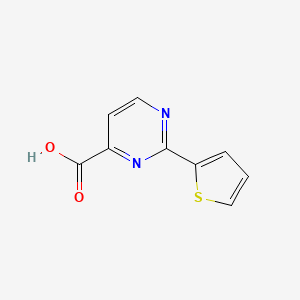![molecular formula C10H9N3O4 B1399075 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid CAS No. 1351393-88-8](/img/structure/B1399075.png)
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid
Übersicht
Beschreibung
The compound “4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid” has a CAS Number of 1351393-88-8 . It has a molecular weight of 235.2 . The IUPAC name for this compound is the same as the given name . The Inchi Code for this compound is 1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15) .
Molecular Structure Analysis
The Inchi Key for this compound is JJKOHOGQERDKSO-UHFFFAOYSA-N . This key is a unique identifier that is used to represent the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the optical gating of nanofluidic devices based on synthetic ion channels. The channels are decorated with monolayers of photolabile hydrophobic molecules, removed by irradiation to generate hydrophilic groups. This property finds applications in UV-light-triggered transport of ionic species, controlled release, sensing, and information processing (Ali et al., 2012).
Efficient Synthesis of Nicotinic Acid Based Pseudopeptides
2-cyanonicotinic acid, coupled with methyl esters of l-α-amino acids, leads to pseudopeptides and tautomeric methyl esters of (2S)-2-(7-imino-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)alkanoic acids. This synthesis pathway has implications for the development of novel pseudopeptides (Ovdiichuk et al., 2015).
Synthesis and Characterization of Chemical Combinations
A series of chemical combinations, including derivatives of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, have significant potential in therapeutic applications. These compounds are synthesized through various chemical reactions, suggesting their importance in medicinal chemistry (Saraswat & Pandey, 2017).
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters
This research highlights the synthesis of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives. These compounds show potential for increasing the reactivity of cellobiase, suggesting applications in enzymatic processes (Abd & Awas, 2008).
Synthesis of Spiro[furo[3,4-b]pyran-4,3′-pyrroles]
This research details the one-pot synthesis of substituted ethyl 2-amino-3-cyano-2′,5-dioxo-5′-phenyl-1′,2′,5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3′-pyrrole]-2′-carboxylates. The process and resulting compounds indicate potential applications in organic synthesis and drug development (Sal’nikova et al., 2017).
Photoluminescent Conjugated Polymers
1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in conjugated polymers are described for their photoluminescence. These polymers, with molecular weights up to 21,000, show potential in electronic applications due to their photochemical stability, solubility, and processability (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-6(15)2-1-5-13-9(16)7-8(10(13)17)12-4-3-11-7/h3-4H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKOHOGQERDKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)



![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)


amine](/img/structure/B1399009.png)


![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
